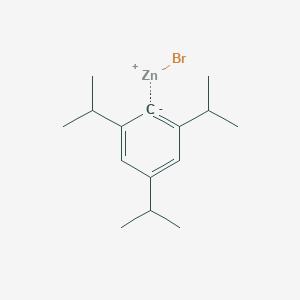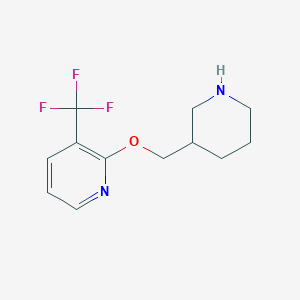
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring via a methoxy group, and a trifluoromethyl group at the 3-position of the pyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the reduction of pyridine derivatives or the cyclization of appropriate precursors under specific conditions.
Attachment of the Methoxy Group: The methoxy group is introduced to the piperidine ring through nucleophilic substitution reactions. Common reagents for this step include methanol and appropriate catalysts.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine intermediate. This step often involves the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the pyridine ring through electrophilic or nucleophilic trifluoromethylation reactions. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into reduced derivatives, such as amines or alcohols. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents such as halides or sulfonates are commonly employed.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. Palladium catalysts are often used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, sulfonates
Coupling: Palladium catalysts, appropriate ligands
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, and coupling reactions can generate complex molecules with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and other advanced technologies.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine involves its interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This can result in the modulation of biochemical pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering signaling cascades that lead to various physiological responses.
Ion Channel Modulation: The compound may interact with ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability and signaling.
Comparaison Avec Des Composés Similaires
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)benzene: This compound has a benzene ring instead of a pyridine ring, which may result in different chemical and biological properties.
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)quinoline: This compound has a quinoline ring, which may confer additional aromaticity and potential biological activities.
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyrimidine: This compound has a pyrimidine ring, which may influence its interactions with enzymes and receptors.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C12H15F3N2O |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-(piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-4-2-6-17-11(10)18-8-9-3-1-5-16-7-9/h2,4,6,9,16H,1,3,5,7-8H2 |
Clé InChI |
IXMGNFCWUHNQTP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)COC2=C(C=CC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


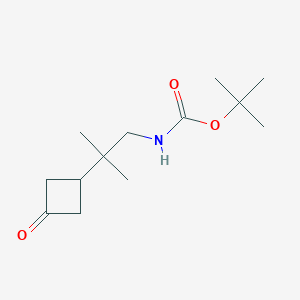
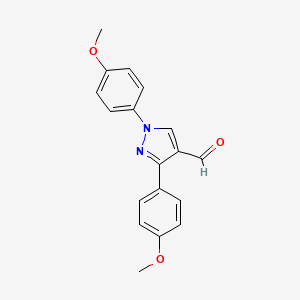
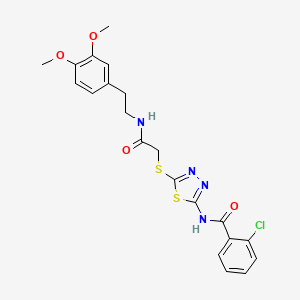
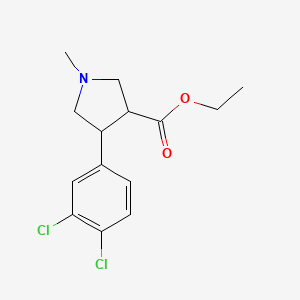
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)
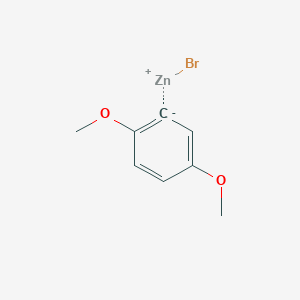
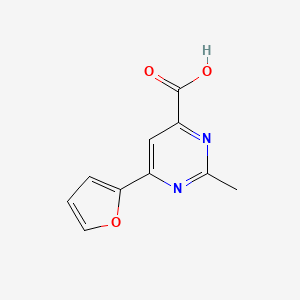
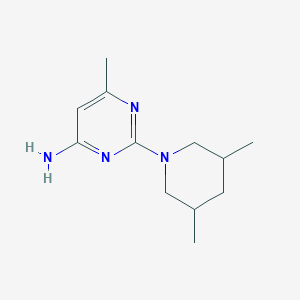
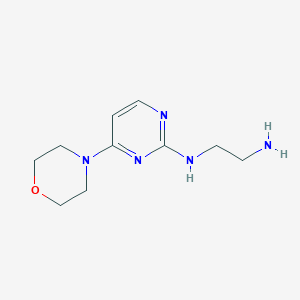
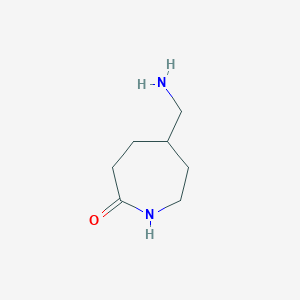
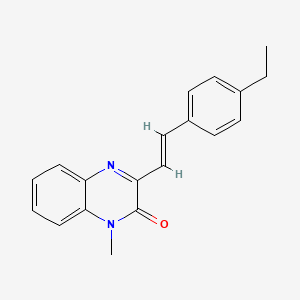
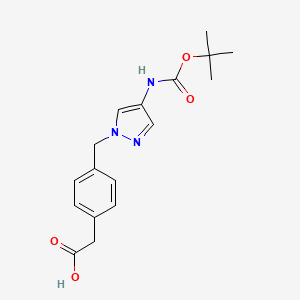
![4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
